molecular formula C21H27N3O3S B296362 N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B296362
M. Wt: 401.5 g/mol
InChI Key: ZPJAWTCZTBIOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide, also known as EPPS, is a sulfonamide derivative that has gained significant attention in scientific research due to its various applications in biomedical research. EPPS is a small molecule that has been synthesized to improve the solubility and stability of proteins in biochemical experiments.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide interacts with proteins and stabilizes their structure, preventing them from denaturing or aggregating. N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has also been shown to enhance the activity of enzymes, which may be due to its ability to stabilize the active site of the enzyme.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been shown to have minimal toxicity and does not have any significant effects on cellular metabolism or growth. It has been used in cell culture experiments and has been shown to improve the survival and growth of cells. N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has also been shown to enhance the activity of certain enzymes, which may have implications in metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is its ability to improve the solubility and stability of proteins, which can lead to more accurate and reproducible experimental results. N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is also relatively inexpensive and easy to use. However, N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has some limitations, including its limited solubility in water and its potential to interfere with certain assays.

Future Directions

There are several future directions for the use of N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide in scientific research. One potential application is in the development of new therapies for metabolic disorders. N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been shown to enhance the activity of certain enzymes involved in metabolism, which may have implications for the treatment of diseases such as diabetes and obesity. Another potential application is in the development of new protein-based therapies. N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been shown to improve the solubility and stability of proteins, which may be useful in the development of new drugs or therapies. Finally, further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide involves the reaction of 4-ethylphenylamine with 2-oxoethyl piperazine in the presence of sulfuric acid. The resulting product is then treated with benzenesulfonyl chloride to obtain N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide. The purity of the compound can be enhanced using recrystallization techniques.

Scientific Research Applications

N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a buffer in electrophoresis, enzyme assays, and protein crystallization. N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has also been used to stabilize and solubilize proteins, which can improve the accuracy and reproducibility of experiments.

properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C21H27N3O3S/c1-3-18-9-11-19(12-10-18)24(28(26,27)20-7-5-4-6-8-20)17-21(25)23-15-13-22(2)14-16-23/h4-12H,3,13-17H2,1-2H3

InChI Key

ZPJAWTCZTBIOLX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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